molecular formula C17H13FN2OS2 B2619883 N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896356-92-6

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide

Cat. No. B2619883
CAS RN: 896356-92-6
M. Wt: 344.42
InChI Key: RZPUWAWNWFCXMF-UHFFFAOYSA-N
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Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide, also known as FLT, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. FLT is a thiazole-based compound that has shown promising results in various preclinical studies.

Mechanism of Action

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide acts as an inhibitor of tubulin polymerization, which is essential for cell division. N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide binds to the colchicine site on tubulin and prevents the formation of microtubules, which are necessary for cell division. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide has been shown to have minimal toxicity in normal cells and tissues. N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide has been shown to have a low affinity for P-glycoprotein, which is a major drug efflux pump that can reduce the effectiveness of chemotherapy. N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide has been shown to have a high affinity for cancer cells, which makes it a potential targeted therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide has several advantages for lab experiments. N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide has a high solubility in water, which makes it easy to prepare solutions for experiments. N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide has a high purity, which ensures consistent results in experiments. N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide has a low toxicity, which makes it safe for use in lab experiments. However, N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide has limitations in terms of its stability and shelf-life, which can affect the reproducibility of experiments.

Future Directions

There are several future directions for research on N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide. One potential direction is to evaluate the efficacy of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide in combination with other chemotherapy agents. Another potential direction is to evaluate the efficacy of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide in animal models of cancer. Further studies are needed to evaluate the safety and efficacy of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide in clinical trials. Additionally, further studies are needed to understand the mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide and its potential applications in other diseases.

Synthesis Methods

The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide involves the reaction of 4-fluoroaniline with thioamide to form 4-(4-fluorophenyl)thiazol-2-amine. This intermediate is then reacted with 3-bromo-4-methylthiobenzoyl chloride to form N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide. The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide is a multi-step process that requires expertise in organic chemistry.

Scientific Research Applications

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide has been extensively studied for its potential therapeutic applications. N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide has been used in preclinical studies to evaluate its efficacy as a potential anticancer agent.

properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS2/c1-22-14-4-2-3-12(9-14)16(21)20-17-19-15(10-23-17)11-5-7-13(18)8-6-11/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPUWAWNWFCXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide

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